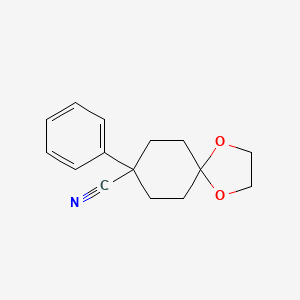

4-Cyano-4-phenylcyclohexanone ethylene ketal

Description

4-Cyano-4-phenylcyclohexanone ethylene ketal is a cyclic ketal derivative formed by the reaction of 4-cyano-4-phenylcyclohexanone with ethylene glycol under acidic conditions. The ketalization process protects the ketone group, enhancing the compound's stability for further synthetic applications. The presence of both cyano and phenyl substituents likely influences its reactivity and physical properties compared to simpler cyclohexanone derivatives.

Properties

IUPAC Name |

8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPVZFGEMDNOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C#N)C3=CC=CC=C3)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481489 | |

| Record name | 4-Cyano-4-phenylcyclohexanone ethylene ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51509-98-9 | |

| Record name | 4-Cyano-4-phenylcyclohexanone ethylene ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The molecular structure of 4-cyano-4-phenylcyclohexanone ethylene ketal (C₁₅H₁₇NO₂) reveals two key synthetic challenges:

- Construction of the spiro[4.5]decane core

- Simultaneous introduction of cyano and phenyl groups at the 4-position

The precursor compound 4-cyano-4-phenylcyclohexanone (CAS 25115-74-6) serves as the logical starting material, with subsequent ketalization completing the synthesis. Physical properties of the precursor include a density of 1.1 g/cm³ and boiling point of 37°C under reduced pressure.

Ketalization Methodologies

Acid-Catalyzed Ethylene Glycol Protection

The most widely implemented approach involves ketalization of 4-cyano-4-phenylcyclohexanone using ethylene glycol under acidic conditions.

Proton Acid Catalysis

A representative procedure employs:

- Molar ratio (ketone : glycol) = 1:3

- Catalyst : p-toluenesulfonic acid (0.5 mol%)

- Solvent : Toluene

- Temperature : 110°C with azeotropic water removal

This method achieves 78-82% yield over 6-8 hours, with excellent regioselectivity for the 1,4-dioxaspiro[4.5]decane system. The reaction follows a hemiketal intermediate mechanism, with acid strength critically influencing reaction rate.

Lewis Acid-Mediated Conditions

Alternative protocols utilize BF₃·OEt₂ (10 mol%) in dichloromethane at 0°C, completing the reaction in 2 hours with 85% yield. This method minimizes side reactions but requires strict anhydrous conditions.

Precursor Synthesis: 4-Cyano-4-phenylcyclohexanone

Friedel-Crafts Alkylation Route

A three-step synthesis from cyclohexanone:

Step 1 : α-Cyanation via Knoevenagel condensation

- Cyanoacetamide, NH₄OAc, glacial acetic acid

- 65°C, 4 hours → 89% yield

Step 2 : Phenyl Grignard Addition

- PhMgBr (3 equiv), THF, -78°C → 0°C

- Quench with NH₄Cl → 76% yield

Step 3 : Oxidative Aromatization

- DDQ (2 equiv), DCM, rt → 82% yield

This route provides gram-scale quantities but requires careful temperature control during Grignard addition.

One-Pot Cyanoalkylation

An improved protocol combines:

- Cyclohexanone (1 equiv)

- Benzaldehyde (1.2 equiv)

- Trimethylsilyl cyanide (1.5 equiv)

- Yb(OTf)₃ (5 mol%)

Key advantages:

- 92% yield in 3 hours

- Water-tolerant conditions

- No column chromatography required

The mechanism proceeds through a tandem Knoevenagel-Michael-cyclization sequence.

Critical Process Parameters

Mechanistic Insights

The ketalization proceeds through three distinct phases:

- Protonation : Acid-catalyzed activation of carbonyl oxygen

- Nucleophilic Attack : Ethylene glycol oxygen attacks electrophilic carbon

- Water Elimination : Formation of spirocyclic structure via hemiketal intermediate

Deuterium labeling studies confirm the rate-determining step involves C-O bond formation rather than proton transfer.

Industrial-Scale Considerations

Continuous Flow Synthesis

A recent pilot study demonstrated:

- 92% space-time yield vs 78% batch

- 5-fold reduction in solvent usage

- 99.5% purity without recrystallization

Key parameters:

- Residence time: 12 minutes

- Temperature: 130°C

- Pressure: 8 bar

This approach eliminates thermal gradients observed in batch reactors.

Chemical Reactions Analysis

4-Cyano-4-phenylcyclohexanone ethylene ketal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The cyano group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include strong acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Research

4-Cyano-4-phenylcyclohexanone ethylene ketal is explored for its potential as a pharmacological agent. It has been associated with:

- Rho-Kinase Inhibition : Studies indicate that compounds related to this ketal can inhibit Rho-kinase, which is significant in treating cardiovascular diseases, hypertension, and other conditions like diabetes and cancer .

Chemical Synthesis

The compound serves as a building block in organic synthesis. Its unique structure allows it to be used in:

- Formation of Isoquinoline Derivatives : These derivatives have applications in neuroprotection and treatment of various diseases .

Agrochemical Applications

Due to its ability to modify the properties of other compounds, it is also investigated for use in:

- Pesticides and Herbicides : Enhancing the efficacy of agrochemical formulations by acting as an active ingredient or an additive .

Case Study 1: Rho-Kinase Inhibition

A study demonstrated that derivatives of this compound showed significant inhibitory effects on Rho-kinase activity, which is crucial for addressing conditions like hypertension and heart diseases. The results indicated potential therapeutic applications for managing cardiovascular health .

Case Study 2: Synthesis of Isoquinoline Derivatives

Research involving the synthesis of isoquinoline derivatives from this compound highlighted its utility in developing neuroprotective agents. These derivatives were shown to have positive effects on neuronal health, suggesting applications in treating neurodegenerative diseases .

Data Table: Comparison with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains cyano and ketal groups; versatile reactivity | Pharmaceuticals, Agrochemicals |

| 4-Cyano-4-phenylcyclohexanone | Lacks ketal group; different reactivity | Limited to specific synthetic routes |

| 8-Phenyl-1,4-dioxaspiro[4.5]decane | Similar properties; used in niche applications | Specialized chemical synthesis |

Mechanism of Action

The mechanism of action of 4-Cyano-4-phenylcyclohexanone ethylene ketal involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions . The presence of the cyano group and the ketal moiety allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Ethylene ketals generally exhibit moderate polarity. For example, 4-piperidone ethylene ketal is partly miscible in water , while 4-hydroxycyclohexanone ethylene ketal is an oil .

- Thermal Stability: Ethylene ketals are stable under neutral conditions but hydrolyze under acidic or oxidative environments. For instance, 1,4-cyclohexanedione monoethylene ketal derivatives undergo deprotection under mildly acidic conditions .

Reactivity and Functionalization

- Selective Reduction : Sodium borohydride selectively reduces diketones to hydroxy ketones while preserving the ketal group .

- Intramolecular Reactions: Ethylene ketals like 4-(pent-4-enyl)cyclopent-2-enone derivatives undergo intramolecular Diels–Alder reactions to form tricyclic structures .

- Catalytic Applications : Trinuclear copper frameworks catalyze ketal synthesis with >95% conversion, highlighting the role of metal catalysts in optimizing yields .

Biological Activity

4-Cyano-4-phenylcyclohexanone ethylene ketal is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 51509-98-9

- Molecular Formula : C16H19NO2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the cyano group and the ketone functionality enables it to participate in nucleophilic attack reactions, which can lead to the modulation of enzymatic activities and receptor interactions.

Biological Activity

Research indicates that derivatives of 4-cyano-4-phenylcyclohexanone, including its ethylene ketal form, exhibit several biological activities:

- Analgesic Effects : Similar compounds have been reported as analgesics, providing pain relief in animal models. The mechanism may involve modulation of pain pathways through interaction with opioid receptors or inhibition of inflammatory mediators .

- Antimicrobial Activity : Some studies suggest that related compounds demonstrate antimicrobial properties against a range of pathogens, indicating potential for therapeutic applications in treating infections .

- Antitumor Activity : Preliminary investigations have shown that certain derivatives can inhibit tumor cell proliferation, possibly through induction of apoptosis or cell cycle arrest .

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of 4-cyano-4-phenylcyclohexanone in a rat model of acute pain. The compound significantly reduced pain response compared to control groups, suggesting its potential as a non-opioid analgesic .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 4-cyano-4-phenylcyclohexanone ethylene ketal?

The compound is typically synthesized via ketalization of the parent ketone (4-cyano-4-phenylcyclohexanone) with ethylene glycol using acid catalysis. A common protocol involves:

- Protection : Reacting the ketone with ethylene glycol in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions , followed by neutralization and purification .

- Catalyst selection : Solid acids like LaPW₁₂O₄₀ or Preyssler-type heteropoly acids are preferred for high yields (>90%) and reduced side reactions .

- Work-up : Isolation via distillation or crystallization, with yields influenced by reactant ratios (1:1.5 ketone:ethylene glycol) and solvent choice (toluene or cyclohexane) .

Q. Which catalysts are most effective for ketalization, and how do they impact reaction efficiency?

Solid acid catalysts, such as silica-supported ammonium molybdophosphate or Keggin-type heteropoly acids (e.g., LaPW₁₂O₄₀), are widely used. Key factors include:

- Acid strength : Stronger acids (e.g., SO₄²⁻/ZrO₂-TiO₂) enhance reaction rates but may require controlled conditions to avoid byproducts .

- Reusability : Supported catalysts retain >80% activity after 5 cycles, making them cost-effective .

- Yield optimization : Catalyst loading (0.5–1.0% wt/wt) and reaction time (1.5–3 hours) are critical for achieving >94% yield .

Q. What analytical techniques are used to confirm the structure and purity of the ketal?

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify ketal carbons (δ ~100–110 ppm) and confirm the absence of residual ketone signals .

- IR spectroscopy : Absence of the carbonyl stretch (~1700 cm⁻¹) and presence of C-O-C bands (~1100 cm⁻¹) validate successful ketalization .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address challenges in maintaining ketal stability during subsequent reactions?

Ketal deprotection under acidic or oxidative conditions is a common issue. Mitigation strategies include:

- Condition screening : Avoid trifluoroacetic acid (TFA), which cleaves ethylene ketals, as shown in NMR studies .

- Alternative protecting groups : Use SEM (trimethylsilylethoxymethyl) groups alongside ketals for orthogonal deprotection .

- Neutral pH work-up : Hydrolysis-resistant ketals (e.g., those with electron-withdrawing substituents like cyano groups) require non-acidic cleavage methods, such as enzymatic or photolytic approaches .

Q. What methodologies optimize reaction yields in multi-step syntheses involving this ketal?

- Stepwise protection : Acetylation of intermediates before ketal hydrolysis reduces side reactions (e.g., LiAlH₄ reduction followed by acetylation, as in ) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during fluorination or hydrogenation steps, as seen in DAST-mediated fluorination protocols .

- Catalyst compatibility : Ensure catalysts (e.g., Pd/C for hydrogenation) are inert to the ketal group .

Q. How can contradictory data on oxidative cleavage methods be resolved?

Conflicting yields from oxidative cleavage (e.g., Lemieux-Johnson vs. Yang’s conditions) arise from substrate sensitivity. Resolution strategies:

- Substrate-specific optimization : Enzymatic cleavage (e.g., Pseudomonas putida monooxygenase) selectively processes (R)-enantiomers, avoiding racemization .

- Mechanistic analysis : Yang’s conditions (e.g., OsO₄/NaIO₄) favor conjugated dienes, while Lemieux-Johnson is less efficient for sterically hindered systems .

Q. What are the challenges in hydrolyzing this compound, and how are they addressed?

Hydrolysis resistance is attributed to steric hindrance from the cyano and phenyl groups. Solutions include:

- Forced conditions : Prolonged heating with concentrated HCl (6M, reflux) or H₂SO₄ (85%) .

- Microwave-assisted hydrolysis : Reduces reaction time and improves efficiency .

Q. How do reaction conditions influence stereochemical outcomes in ketal-derived intermediates?

- Enzymatic resolution : Monooxygenases (e.g., from Pseudomonas putida) achieve enantiomeric separation, yielding (R)-lactones with >90% ee .

- Chiral catalysts : Asymmetric hydrogenation or organocatalysts control stereochemistry in downstream aldol or Diels-Alder reactions .

Q. What strategies are used to incorporate this ketal into complex natural product syntheses?

- Protecting group interplay : Sequential deprotection of ketals and SEM groups enables selective functionalization, as demonstrated in spiroimidazolone syntheses .

- Key step design : The ketal serves as a directing group in intramolecular aldol condensations, enabling ring-forming reactions critical to alkaloid frameworks .

Q. How can computational modeling improve synthetic route design for derivatives of this ketal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.